(S)-3-(1-Aminopropyl)phenol hydrochloride
Description
Significance of Chiral Amines and Phenols in Organic Chemistry
Chiral amines and phenols are fundamental structural motifs that feature prominently in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.org Chiral primary amines, in particular, are recognized as highly versatile synthetic intermediates. researchgate.net The amine group can act as a nucleophile or a base, and its presence is crucial for the biological activity of many compounds. Similarly, phenols are versatile aromatic building blocks used extensively in the synthesis of value-added chemicals, from active pharmaceutical ingredients (APIs) to dyes and fragrances. rsc.org The hydroxyl group of a phenol (B47542) can be involved in hydrogen bonding and can be readily converted into other functional groups, such as ethers, providing a handle for further molecular elaboration. nih.gov
The combination of both an amine and a phenol group within the same molecule, as seen in aminophenols, creates a bifunctional scaffold that is particularly useful in medicinal chemistry and ligand design. The specific arrangement and chirality of these groups are often critical for molecular recognition and interaction with biological targets like enzymes and receptors. longdom.org
Stereochemical Considerations in Small Molecule Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern organic chemistry and drug development. numberanalytics.comnumberanalytics.com Many biological molecules, such as proteins and nucleic acids, are chiral, meaning they exist in a specific three-dimensional form. wikipedia.org Consequently, they often interact differently with the various stereoisomers of a chiral molecule. nih.gov Two enantiomers (non-superimposable mirror images) of a chiral compound can have distinct biological activities, with one enantiomer producing the desired therapeutic effect while the other might be inactive or even cause harmful effects. longdom.orgnih.gov
This biological selectivity underscores the necessity of controlling stereochemistry during the synthesis of small molecules intended for biological applications. numberanalytics.com Asymmetric synthesis, which aims to create a specific stereoisomer, is a key strategy to achieve this control. numberanalytics.com Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that require the absolute stereochemistry of chiral compounds to be determined and controlled early in the drug development process. nih.govresearchgate.net This has driven the development of numerous stereoselective reactions and analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy, to separate and identify enantiomers. longdom.orgnumberanalytics.com
Overview of (S)-3-(1-Aminopropyl)phenol Hydrochloride as a Research Subject
This compound is a specific chiral aminophenol that serves as a valuable intermediate in synthetic organic chemistry. Its structure contains a stereocenter at the carbon atom bearing the amino group, making it a chiral building block. The "(S)" designation refers to the specific spatial arrangement of the groups around this chiral center. As a hydrochloride salt, the amine group is protonated, which can improve the compound's stability and handling characteristics.
This compound is primarily utilized as a starting material or intermediate in multi-step synthetic pathways. Researchers leverage its defined stereochemistry to construct larger, more complex target molecules where maintaining a specific three-dimensional structure is essential for the final product's function. Its utility is particularly noted in the synthesis of potential therapeutic agents and other biologically active molecules. The presence of both the phenol and the primary amine allows for a variety of chemical transformations at different sites of the molecule, providing synthetic flexibility.
Below are some of the key chemical properties of this compound.
| Property | Value |
| CAS Number | 2368884-25-5 cato-chem.comcymitquimica.com |
| Molecular Formula | C9H13NO · HCl cato-chem.com |
| Molecular Weight | 187.67 g/mol cymitquimica.com |
Note: Data presented in this table is compiled from available chemical supplier databases and may vary slightly between sources.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[(1S)-1-aminopropyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-9(10)7-4-3-5-8(11)6-7;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITVICROZQBGHJ-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=CC=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical and Characterization Methodologies
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analytical assessment of (S)-3-(1-Aminopropyl)phenol hydrochloride. Various chromatographic methods offer the necessary selectivity and sensitivity for its analysis in different matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Its versatility allows for multiple modes of separation, catering to different analytical needs from purity assessment to quantification.
The determination of enantiomeric purity is critical for chiral compounds, and Chiral HPLC is one of the most effective techniques for this purpose. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers of the analyte. The differential interaction leads to different retention times, allowing for their separation and quantification.
Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose phenylcarbamates, are commonly employed for the resolution of chiral amines. yakhak.org To enhance detection and improve chromatographic behavior, derivatization of the primary amine group is a common strategy. Reagents like 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) can be used to create fluorescent derivatives, significantly improving sensitivity. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like 2-propanol, is crucial for optimizing the separation. yakhak.orgchromatographyonline.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Polysaccharide phenylcarbamates (e.g., Chiralpak IA, Chiralpak AD-H) | yakhak.org |
| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol (e.g., 9:1 v/v) | yakhak.org |
| Flow Rate | 1.0 mL/min | yakhak.org |
| Derivatization | Pre-column with 4-chloro-7-nitro-2,1,3-benzooxadiazole (NBD-Cl) | yakhak.org |
| Detection | UV (e.g., 310 nm) and Fluorescence (e.g., Ex: 470 nm, Em: 530 nm) | yakhak.org |
Reversed-Phase HPLC (RP-HPLC) is a widely used mode of HPLC that separates molecules based on their hydrophobicity. hplc.eu It employs a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, typically a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile (B52724) or methanol. hplc.euthermofisher.com
For the analysis of this compound, RP-HPLC can be used for purity determination and quantification of the compound and any related impurities. The retention of the aminophenol on the non-polar stationary phase is influenced by the pH of the mobile phase, which affects the ionization state of the phenolic hydroxyl and amino groups. thermofisher.com A patent for the analysis of a similar compound, 3-aminobutanol, describes a method where the compound is first derivatized and then analyzed on a C18 column using a mobile phase of acetonitrile and a buffered aqueous solution. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | google.com |
| Mobile Phase | Acetonitrile and buffered saline solution (e.g., 40% acetonitrile - 60% buffer) | google.com |
| Buffer | Sodium dihydrogen phosphate aqueous solution (e.g., 0.1% w/v) | google.com |
| pH | Adjusted to 4.5 | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Column Temperature | 30°C | google.com |
| Detection | UV at 254 nm | google.com |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For polar compounds like aminophenols, which can exhibit poor peak shape and strong adsorption on conventional GC columns, derivatization is a necessary step to increase volatility and reduce polarity. oup.combre.com
A common approach involves a two-step derivatization procedure where the hydroxyl and amino groups are converted to less polar esters and amides. For instance, aminophenols can be acetylated using acetic anhydride, followed by reaction with trifluoroacetic anhydride (TFAA). oup.com The resulting N-acetylated, N-trifluoroacetylated products exhibit excellent gas chromatographic properties and can be readily separated on capillary columns like SP-2100 or packed columns such as 3% OV-17. oup.com The use of an electron capture detector (ECD) can provide very high sensitivity, allowing for the detection of picomole levels of the derivatized analytes. oup.com
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Two-step: Acetic anhydride followed by Trifluoroacetic anhydride (TFAA) | oup.com |
| Column | SP-2100 capillary column or 3% OV-17 on 80/100 Chrom W packed column | oup.com |
| Oven Temperature | Programmed, e.g., 80°-130°C (30°C/min) for capillary; Isothermal 155°C for packed | oup.com |
| Carrier Gas | Helium | oup.com |
| Detector | Electron Capture Detector (ECD) or Flame Ionization Detector (FID) | oup.com |
Capillary Electrophoresis (CE) for Chiral Separations
Capillary Electrophoresis (CE) has emerged as a powerful alternative to HPLC for chiral separations, offering high efficiency, flexibility, and low consumption of solvents and chiral selectors. mdpi.comnih.gov The separation in chiral CE is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which results in different electrophoretic mobilities and, consequently, separation. chromatographytoday.com
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for a broad range of pharmaceutical compounds. mdpi.comspringernature.com For the separation of a basic compound like (S)-3-(1-Aminopropyl)phenol, a low pH BGE is typically used to ensure the analyte is protonated and positively charged. The choice of CD type (e.g., neutral, such as β-CD, or charged, such as sulfobutylether-β-CD) and its concentration in the BGE are critical parameters that must be optimized to achieve resolution. mdpi.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis (CZE) | mdpi.com |
| Chiral Selector | Cyclodextrin (B1172386) derivatives (e.g., sulfobutylether-β-CD, acetyl-β-CD) | mdpi.com |
| Selector Concentration | Typically 2-5% (w/v) or 10-30 mg/mL | mdpi.com |
| Background Electrolyte (BGE) | Phosphate or triethylamine-phosphoric acid buffer | mdpi.com |
| BGE pH | Acidic (e.g., 2.3 - 2.5) for basic analytes | mdpi.com |
| Voltage | 15-30 kV | |
| Detection | UV (e.g., 200-220 nm) |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput and the ability to analyze multiple samples simultaneously. It is a valuable tool for fingerprinting and quantifying phenolic compounds. itmedicalteam.plresearchgate.net
For the analysis of this compound, an HPTLC method would involve applying the sample as a narrow band onto a high-performance silica (B1680970) gel plate. mdpi.com The plate is then developed in a chamber with a suitable mobile phase, which for phenolic compounds often consists of a mixture like toluene, ethyl acetate (B1210297), and formic acid. mdpi.com After development, the separated compounds are visualized under UV light (254 nm or 366 nm) or by spraying with a derivatization reagent that reacts with phenols to produce colored spots. mdpi.comnih.gov Quantification is performed by densitometric scanning of the plate.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Stationary Phase | HPTLC silica gel 60 F254 plates | mdpi.com |
| Mobile Phase | Toluene : Ethyl acetate : Formic acid (e.g., 6:5:1, v/v/v) | mdpi.com |
| Application | Applied as 7-8 mm bands using a semi-automated applicator | itmedicalteam.plmdpi.com |
| Detection/Visualization | Densitometric scanning under UV light (254 nm, 366 nm) | mdpi.com |
| Derivatization (Post-chromatographic) | Spraying with vanillin reagent or Folin-Ciocalteu reagent | mdpi.com |
Mass Spectrometric Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in pharmaceutical analysis for molecular weight determination and structural elucidation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is well-suited for the analysis of polar and non-volatile compounds like this compound. In a typical LC-MS analysis, the compound is first separated from any impurities on an HPLC column, often a reversed-phase column, before being introduced into the mass spectrometer.
The ionization source is a critical component in LC-MS. For a molecule like this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that can generate intact molecular ions with minimal fragmentation. In positive ion mode, the primary amine group is readily protonated, resulting in the formation of the [M+H]⁺ ion. The accurate mass measurement of this ion allows for the confirmation of the elemental composition of the molecule.
Table 1: Predicted m/z Values for Adducts of 3-(1-Aminopropyl)phenol in LC-MS
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 152.10700 |
| [M+Na]⁺ | 174.08894 |
| [M+NH₄]⁺ | 169.13354 |
| [M+K]⁺ | 190.06288 |
| [M-H]⁻ | 150.09244 |
| [M+HCOO]⁻ | 196.09792 |
| [M+CH₃COO]⁻ | 210.11357 |
Data is for the free base, 3-(1-aminopropyl)phenol, as specific experimental data for the hydrochloride salt is not available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and structural information by subjecting the ions generated in the MS source to fragmentation. In an LC-MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of (S)-3-(1-Aminopropyl)phenol) is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed in a second mass analyzer.
The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification, even in complex matrices. For (S)-3-(1-Aminopropyl)phenol, fragmentation would likely involve cleavage of the bond between the propyl group and the aromatic ring, as well as fragmentation of the propyl chain itself. The study of these fragmentation pathways provides valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is typically used for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is often necessary to increase its volatility and thermal stability. Common derivatizing agents for amines and phenols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents.
Once derivatized, the compound can be separated on a GC column and analyzed by the mass spectrometer. Electron ionization (EI) is a common ionization technique in GC-MS, which can cause extensive fragmentation. The resulting mass spectrum provides a characteristic fragmentation pattern, often referred to as a "fingerprint," which can be used for identification by comparing it to spectral libraries.
Chemical Ionization Mass Spectrometry (CIMS)
Chemical ionization mass spectrometry (CIMS) is a soft ionization technique that produces less fragmentation than electron ionization. In CIMS, a reagent gas (e.g., methane, ammonia, or isobutane) is introduced into the ion source, where it is ionized by electron impact. These reagent gas ions then react with the analyte molecules through proton transfer or adduction, resulting in the formation of protonated molecules [M+H]⁺ or adduct ions. This technique is particularly useful for confirming the molecular weight of a compound when EI produces a weak or absent molecular ion peak. For (S)-3-(1-Aminopropyl)phenol, CIMS would be expected to produce a strong [M+H]⁺ ion, providing clear molecular weight information.
Spectroscopic Characterization
Spectroscopic methods are used to probe the interaction of electromagnetic radiation with a molecule, providing detailed information about its structure and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure. Both ¹H NMR and ¹³C NMR are routinely used to characterize organic molecules.
¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the propyl group, the methylene protons, and the methyl protons. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the hydroxyl and amino groups. The coupling patterns (splitting) between adjacent protons would reveal their connectivity.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms would provide information about their hybridization and the nature of the atoms they are bonded to. For example, the aromatic carbons would appear in a different region of the spectrum compared to the aliphatic carbons of the propyl chain. While specific experimental NMR data is not publicly available, chemical vendors of this compound indicate that NMR and CNMR (¹³C NMR) data are part of their quality control processes amadischem.com.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The salt form of the amine significantly influences the spectrum. The presence of the ammonium (B1175870) salt (-NH₃⁺) gives rise to complex "ammonium" bands, which are distinct from the N-H stretching of a free amine. researchgate.net Similarly, the phenolic -OH group, aromatic ring, and aliphatic chains produce characteristic absorptions. FTIR can also be a primary tool for distinguishing between a specific chiral isomer and its racemic mixture, as they can exhibit different spectra and absorption bands. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Ammonium N-H | Stretching | 2400 - 3200 (broad, complex bands) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ammonium N-H | Bending | 1500 - 1620 |
| C-O | Stretching | 1200 - 1300 |
Table 3: Predicted Major IR Absorption Bands for this compound.
Electronic Spectroscopy
Electronic spectroscopy, typically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The primary chromophore in this compound is the substituted phenol (B47542) ring. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic of the molecule's electronic structure and are influenced by the substituents on the aromatic ring and the solvent used for analysis. The spectrum of phenol, a related parent structure, shows distinct absorption bands that serve as a reference. nist.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. researchgate.net While not typically used for bulk analysis of a pure compound, XPS is invaluable for characterizing surfaces that have been modified or functionalized with this compound. nih.gov
If the compound were immobilized on a substrate, XPS analysis would confirm its presence and provide information on the chemical bonding. High-resolution spectra of the C 1s, O 1s, N 1s, and Cl 2p regions would be acquired. The binding energy of the N 1s peak would indicate the chemical state of the nitrogen (e.g., amine vs. ammonium). Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different environments (C-C, C-N, C-O). d-nb.infofrontiersin.org
| Element (Core Level) | Expected Binding Energy (eV) | Information Provided |
| O 1s | ~532 - 534 | Phenolic oxygen |
| N 1s | ~401 - 402 | Ammonium nitrogen (NH₃⁺) |
| C 1s | ~285 (C-C, C-H), ~286 (C-N, C-O) | Carbon chemical environments |
| Cl 2p | ~198 - 200 | Chloride counter-ion |
Table 4: Predicted XPS Binding Energies for Surface-Immobilized this compound.
Derivatization Strategies for Enhanced Analytical Detection
For analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the detection of this compound can be challenging due to its polarity and potential lack of a strong chromophore or fluorophore suitable for all detectors. thermofisher.com Chemical derivatization is a strategy used to modify the compound, making it more amenable to separation and detection. researchgate.net
The primary amine group is the most common site for derivatization. nih.gov Reagents are chosen to attach a moiety that enhances UV absorbance or fluorescence, thereby significantly increasing the sensitivity and selectivity of the analysis. thermofisher.com This process involves a simple chemical reaction to modify the amine functional group into a derivative with more favorable chemical and physical properties for a given analytical method. researchgate.net
Several reagents are commonly used for the pre-column or post-column derivatization of primary amines: thermofisher.comresearchgate.net
| Derivatizing Reagent | Abbreviation | Detection Method |
| Dansyl chloride | DNS-Cl | Fluorescence, UV |
| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence, UV |
| o-Phthalaldehyde | OPA | Fluorescence |
| Benzoyl chloride | - | UV |
| Phenylisothiocyanate | PITC | UV |
Table 5: Common Derivatizing Reagents for Primary Amines.
The reaction of this compound with one of these reagents, for instance, FMOC-Cl, would yield a highly fluorescent derivative, allowing for trace-level quantification by HPLC with a fluorescence detector. thermofisher.com Such strategies are essential for analyzing low concentrations of the compound in complex matrices.
Solid-State Characterization
The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability.
The resulting crystal structure data is essential for understanding the physical properties of the solid form of the drug. It provides a foundational understanding for further solid-state characterization and can be used to identify different polymorphic forms.
The crystal structure of this compound is stabilized by a network of intermolecular interactions. Hydrogen bonding plays a crucial role, with the ammonium group (R-NH3+) acting as a hydrogen bond donor to the chloride ion and the hydroxyl group of neighboring molecules. The phenolic hydroxyl group can also act as both a hydrogen bond donor and acceptor.
In addition to classical hydrogen bonds, weaker interactions such as C-H...π interactions can also be significant in the crystal packing. These interactions occur between a C-H bond and the electron-rich π system of the phenol ring. A detailed analysis of the crystal structure allows for the identification and characterization of these interactions, providing a complete picture of the forces that govern the solid-state assembly of this compound.
X-ray Crystallography for Absolute Configuration and Crystal Structure Determination
Determination of Crystal System and Space Group
The determination of a compound's crystal structure is essential for understanding its solid-state properties, which can influence factors like stability and bioavailability. researchgate.net Techniques like X-ray crystallography are the definitive methods for elucidating the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net
Single-Crystal X-ray Diffraction (SCXRD) is the primary technique used to determine the crystal system and space group of a compound. This method involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uny.ac.id The pattern of diffracted X-rays provides detailed information about the internal arrangement of molecules, allowing for the determination of the unit cell dimensions (the basic repeating unit of the crystal) and the symmetry operations that define the crystal's structure. uny.ac.id The crystal system describes the symmetry of the unit cell, while the space group provides a more detailed description of the symmetry of the crystal structure as a whole.
While specific experimental crystallographic data for this compound is not available in the reviewed literature, the table below illustrates the typical parameters that would be determined through such an analysis.
Table 1: Illustrative Crystallographic Data for a Pharmaceutical Compound Note: This data is representative and not experimentally determined for this compound.
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the set of symmetry operations applicable to the crystal structure. |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 5.456 | Unit cell dimension along the b-axis. |
| c (Å) | 18.789 | Unit cell dimension along the c-axis. |
| α (°) | 90 | Inter-axial angle between b and c axes. |
| β (°) | 98.54 | Inter-axial angle between a and c axes. |
| γ (°) | 90 | Inter-axial angle between a and b axes. |
| Volume (ų) | 1025.6 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature. americanpharmaceuticalreview.com Thermogravimetric Analysis (TGA) is a key thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comeltra.com This analysis provides critical information about the thermal stability, decomposition profile, and composition of a compound, such as its moisture or solvent content. eltra.com
In a typical TGA experiment, a small amount of the sample is placed in a crucible, which is situated on a high-precision balance within a furnace. The furnace heats the sample according to a predefined temperature program, and the mass is continuously recorded. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition or desolvation events occur. For a hydrochloride salt like this compound, TGA can be used to determine the temperature at which it begins to degrade.
Table 2: Representative TGA Data for a Pharmaceutical Hydrochloride Salt Note: This data is illustrative and not experimentally determined for this compound.
| Parameter | Observation | Interpretation |
|---|---|---|
| Initial Mass | 5.120 mg | The starting weight of the sample. |
| Temperature Range | 25°C to 400°C | The temperature range of the analysis. |
| Heating Rate | 10°C/min | The rate at which the sample temperature is increased. |
| Onset of Decomposition | ~210°C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Mass Loss (210°C - 350°C) | 45.8% | The percentage of mass lost during the primary decomposition stage. |
| Residue at 400°C | 2.5% | The percentage of material remaining at the end of the analysis. |
Method Development and Validation Parameters
The development and validation of analytical methods are essential to ensure that measurements are accurate, reliable, and specific for their intended purpose.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods, particularly for the analysis of impurities. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
These values are typically determined based on the signal-to-noise ratio of the analytical instrument or by using the standard deviation of the response and the slope of the calibration curve. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), the LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1. These parameters ensure that the analytical method is sensitive enough to control impurities at the required low levels.
Table 3: Example LOD and LOQ Values for an HPLC Method Note: This data is illustrative and not experimentally determined for this compound.
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Basis of Determination |
|---|---|---|---|
| This compound | 0.05 | 0.15 | Signal-to-Noise Ratio |
| Process Impurity A | 0.02 | 0.06 | Signal-to-Noise Ratio |
| Degradation Product B | 0.03 | 0.09 | Signal-to-Noise Ratio |
Stability-Indicating Analytical Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or other components in the sample matrix. researchgate.net The development of such methods is a regulatory requirement to ensure the stability and shelf-life of drug products. nih.gov
The core of developing a stability-indicating method involves performing forced degradation (stress testing) studies. jpsbr.org In these studies, the drug substance is exposed to harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to intentionally generate degradation products. nih.govajrconline.org The analytical method, typically HPLC, must then be able to separate the intact API from all the degradation products formed under these stress conditions, demonstrating its specificity. science.gov
Table 4: Typical Forced Degradation Study Conditions and Outcomes Note: This data is illustrative and not experimentally determined for this compound.
| Stress Condition | Reagent/Condition | Duration | Expected Outcome |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N HCl | 24 hours at 60°C | Moderate degradation; demonstrates separation of degradants from the main peak. |
| Base Hydrolysis | 0.1 N NaOH | 12 hours at 60°C | Significant degradation; peak purity of the API peak is maintained. |
| Oxidation | 3% H₂O₂ | 8 hours at room temp | Moderate degradation; new degradation peaks are resolved from the API. |
| Thermal Degradation | Dry Heat | 48 hours at 80°C | Minor degradation; confirms thermal stability of the method's resolving power. |
| Photolytic Degradation | UV Light (254 nm) | 24 hours | Minimal to no degradation; demonstrates photostability or method's ability to detect photo-degradants if formed. |
Table of Compounds
| Compound Name |
|---|
| This compound |
An article focusing solely on the specific computational and theoretical investigations for "this compound," as requested per the detailed outline, cannot be generated at this time.
A thorough search of publicly available scientific literature and databases did not yield specific studies that have performed the requested quantum chemical calculations—including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Coupled-Cluster (CCSD(T)) analyses—on the "this compound" molecule.
Consequently, the required detailed research findings, data tables for geometry optimization, electronic structure parameters, Frontier Molecular Orbital (FMO) analysis, and conceptual DFT descriptors specific to this compound are not available. To adhere to the instructions of providing scientifically accurate and non-hallucinatory content focused exclusively on this molecule, the article cannot be written.
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For a compound like (S)-3-(1-Aminopropyl)phenol, MD simulations can provide detailed insights into its conformational dynamics, interactions with solvents, and behavior at interfaces.
The adsorption of phenolic compounds onto various surfaces is a critical area of study in environmental science and materials science. MD simulations can model the adsorption process of (S)-3-(1-Aminopropyl)phenol onto different substrates, revealing the most stable adsorption configurations and the nature of the surface-molecule interactions.
Studies on aminophenol and its derivatives have shown that their adsorption is influenced by factors such as pH, the nature of the adsorbent surface, and the presence of functional groups. For instance, research on the adsorption of p-aminophenol (PAP) on carbon and gold screen-printed electrodes has demonstrated that the electrochemical signal from PAP is a result of its adsorption to the electrode surface. nih.gov The adsorption was found to be concentration-dependent, with higher concentrations leading to increased variability in measurements. nih.gov Furthermore, multiple oxidations of PAP on the same electrode can lead to polymerization, which has implications for its use in sensor applications. nih.govmdpi.com
In a different context, the adsorption of aminophenol from aqueous solutions using biochar derived from orange peel has been optimized. researchgate.net The optimal conditions were found to be a pH of 7, an adsorbent dosage of 15 mg, and a contact time of 105 minutes for a 50 mg/L aminophenol solution, achieving an adsorption efficiency of 89.12%. researchgate.net Such studies indicate that the aminopropyl and phenol (B47542) moieties of (S)-3-(1-Aminopropyl)phenol would likely play a significant role in its adsorption characteristics, engaging in hydrogen bonding and π-π stacking interactions with adsorbent surfaces.
The equilibrium configuration of related amine-functionalized polymers in an aqueous environment has also been investigated using MD simulations. A study on an amine-functionalized m-poly(phenyleneethynylene) oligomer showed that a helical conformation is the preferred minimum energy state in water. nih.gov This stability was attributed to Lennard-Jones interactions, indicating that solvophobic forces are crucial in maintaining the structure. nih.gov This suggests that the aminopropyl group in (S)-3-(1-Aminopropyl)phenol could influence its conformational preferences in aqueous solutions.
Table 1: Adsorption Parameters for Aminophenol on Pretreated Biochar
| Parameter | Value |
|---|---|
| Optimal pH | 7 |
| Adsorbent Dosage | 15 mg |
| Contact Time | 105 min |
| Initial Concentration | 50 mg/L |
| Adsorption Efficiency | 89.12% |
| Adsorption Capacity | 59.36 mg/g |
Data derived from a study on aminophenol adsorption on KOH pretreated biochar from orange peel pyrolosis. researchgate.net
Interaction energy calculations, often performed as part of MD simulations or as separate quantum mechanical calculations, quantify the strength of interactions between molecules or between a molecule and a surface. For (S)-3-(1-Aminopropyl)phenol, these calculations can elucidate the nature of its binding with biological targets or materials.
A study on 4-aminophenol (B1666318) derivatives synthesized as Schiff bases investigated their interaction with human DNA. nih.gov The interaction studies, which included molecular docking, revealed that the compounds could bind to DNA, with some exhibiting hyperchromism, suggesting an interaction that affects the DNA's secondary structure. nih.govmdpi.com The binding energies and modes of interaction are key outputs from such computational studies, providing insight into the potential biological activity of the compounds. These studies highlight the potential for the aminophenol core of (S)-3-(1-Aminopropyl)phenol to engage in specific interactions with biological macromolecules.
Advanced Computational Methods
Beyond standard MD simulations, a suite of advanced computational methods can provide deeper insights into the electronic structure and bonding of (S)-3-(1-Aminopropyl)phenol.
The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to partition a molecule into atomic basins. This analysis provides a rigorous definition of atoms and chemical bonds within a molecule. For (S)-3-(1-Aminopropyl)phenol, QTAIM could be used to characterize the nature of its covalent and non-covalent interactions. The analysis of critical points in the electron density can reveal the strength and nature of bonds, including hydrogen bonds that the phenol and amino groups might form. This method has been applied to a wide range of molecules to understand their chemical reactivity and stability.
Monte Carlo Simulations (MCS) are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MCS can be used to study the conformational space of a molecule or the arrangement of molecules in a liquid.
A study combining Monte Carlo simulations with quantum mechanical calculations was used to analyze the spectral shift of phenol in water. nih.govresearchgate.net The simulations helped to sample statistically uncorrelated configurations of the phenol-water system, which were then used for high-level quantum calculations. The results showed that hydrogen bonding between phenol and water molecules plays a crucial role in the observed solvatochromic shift. nih.gov Similarly, MCS could be employed to study the solvation of (S)-3-(1-Aminopropyl)phenol, providing insights into how its structure and properties are influenced by the surrounding solvent molecules.
Another application of MCS is in studying the adsorption of molecules onto surfaces. Monte Carlo simulations have been used to investigate the adsorption of phenol on a gold surface from an aqueous solution. peacta.org The simulations revealed that phenol molecules penetrate the solvent layers with the aromatic ring in a perpendicular orientation and the oxygen atom pointing towards the surface. peacta.org This type of simulation could predict the preferred orientation of (S)-3-(1-Aminopropyl)phenol when it adsorbs onto a metallic or other type of surface.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (S)-3-(1-Aminopropyl)phenol hydrochloride |
| Phenol |
| Aminophenol |
| p-Aminophenol (PAP) |
| 4-aminophenol |
| m-poly(phenyleneethynylene) |
| 4-chloro-2-(((4-hydroxyphenyl)imino)methyl)phenol |
| 4-((4-(dimethylamino)benzylidene)amino)phenol |
| 4-((3-nitrobenzylidene)amino)phenol |
| 4-((thiophen-2-ylmethylene)amino)phenol |
Correlation of Theoretical and Experimental Findings
The direct correlation of theoretical calculations with experimental data for this compound is not extensively documented in publicly available literature. However, to illustrate the powerful synergy between computational and experimental chemistry in elucidating the properties of related phenolic compounds, we can examine studies on structurally similar molecules. A pertinent example is the investigation of 3-[(4-Methylbenzylidene)amino]phenol, which shares the core 3-aminophenol (B1664112) structure. Such studies provide a robust framework for understanding how theoretical models predict and validate experimental observations in terms of molecular geometry, vibrational frequencies, and electronic transitions.
Computational studies, typically employing Density Functional Theory (DFT), allow for the prediction of various molecular properties. These theoretical values can then be compared with experimental data obtained from techniques such as X-ray crystallography, Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The degree of agreement between the calculated and observed data serves to validate the computational model and provides deeper insights into the electronic structure and behavior of the molecule.
Molecular Geometry
For molecules like 3-[(4-Methylbenzylidene)amino]phenol, DFT calculations can predict bond lengths and angles. These theoretical parameters are often in close agreement with experimental data derived from X-ray crystallography, with minor discrepancies typically arising from the fact that calculations are often performed on a single molecule in the gaseous phase, whereas experimental data reflects the solid-state structure, which is influenced by intermolecular interactions.
Vibrational Spectroscopy
A strong correlation is often observed between the calculated vibrational frequencies from DFT and the experimental frequencies from FT-IR and Raman spectroscopy. Theoretical calculations can aid in the assignment of complex vibrational modes observed in experimental spectra. For instance, in the study of 3-[(4-Methylbenzylidene)amino]phenol, the calculated and experimental vibrational frequencies showed good agreement, allowing for a detailed assignment of the observed spectral bands. asianpubs.org
Below is a data table comparing the experimental and theoretical vibrational frequencies for key functional groups in 3-[(4-Methylbenzylidene)amino]phenol.
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) (FT-IR) | Theoretical Wavenumber (cm⁻¹) (DFT/B3LYP) |
| O-H stretch | 3425 | 3630 |
| C-H stretch (aromatic) | 3030 | 3060-3090 |
| C=N stretch | 1629 | 1650 |
| C=C stretch (aromatic) | 1595, 1490 | 1600, 1500 |
| C-O stretch | 1265 | 1280 |
| Data is illustrative and based on findings for 3-[(4-Methylbenzylidene)amino]phenol. asianpubs.org |
NMR Spectroscopy
The chemical shifts in ¹H and ¹³C NMR spectra can also be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method with DFT. These theoretical chemical shifts generally show a linear correlation with experimental values. For 3-[(4-Methylbenzylidene)amino]phenol, the calculated chemical shifts were found to be in good agreement with the experimental data, aiding in the definitive assignment of proton and carbon signals. asianpubs.org
The following table presents a comparison of experimental and calculated ¹H and ¹³C NMR chemical shifts for selected nuclei in 3-[(4-Methylbenzylidene)amino]phenol.
| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| ¹H NMR | ||
| Phenolic -OH | 9.70 | 9.85 |
| Azomethine -CH=N- | 8.50 | 8.62 |
| Aromatic Protons | 6.80 - 7.80 | 6.75 - 7.90 |
| Methyl -CH₃ | 2.40 | 2.45 |
| ¹³C NMR | ||
| Carbonyl C=N | 160.5 | 161.2 |
| Aromatic Carbons | 115.0 - 158.0 | 114.5 - 159.0 |
| Methyl Carbon | 21.5 | 21.8 |
| Data is illustrative and based on findings for 3-[(4-Methylbenzylidene)amino]phenol. asianpubs.org |
Electronic Spectroscopy
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculated maximum absorption wavelengths (λmax) can be compared with experimental spectra. For 3-[(4-Methylbenzylidene)amino]phenol, the theoretical electronic spectra calculated using the CIS method were in good agreement with the experimental UV-Vis spectrum, helping to explain the electronic transitions responsible for the observed absorption bands. asianpubs.org
Applications in Organic Synthesis and Material Science Beyond Prohibited Areas
Utilization as Chiral Building Blocks
Chiral aminophenols are fundamental building blocks in the enantioselective synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. enamine.netmdpi.com The stereocenter in (S)-3-(1-Aminopropyl)phenol provides a crucial starting point for the construction of new stereogenic centers with high fidelity. Organic chemists utilize these pre-existing chiral centers to influence the stereochemical outcome of subsequent reactions, a strategy known as chiral pool synthesis. enamine.net
The synthesis of diverse molecular libraries often relies on versatile starting materials like aminophenols. mdpi.com For instance, amino dimethoxyacetophenones, which are structurally related to aminophenols, have been used as foundational building blocks in the diversity-oriented synthesis of natural product analogs such as flavones, coumarins, and chalcones. mdpi.com This approach allows for the creation of a multitude of structurally diverse compounds from a common precursor.
In a similar vein, chiral aminophenol derivatives have been synthesized from readily available sources like L-tyrosine and dihydroxyphenylalanine (DOPA). globethesis.com These derivatives serve as precursors for more complex chiral molecules. The inherent chirality of these building blocks is instrumental in the synthesis of enantiomerically pure compounds, which is of paramount importance in fields such as medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. rroij.com
Ligand Design and Coordination Chemistry
The presence of both a nitrogen and an oxygen donor atom in aminophenols makes them excellent candidates for the design of chiral ligands for asymmetric catalysis. rsc.orgnih.govdicp.ac.cn These ligands can coordinate with a variety of metal ions to form chiral metal complexes that catalyze enantioselective reactions. globethesis.comrsc.org The stereochemical environment created by the chiral ligand around the metal center dictates the stereoselectivity of the catalyzed reaction.
A notable example is the synthesis of a library of imidazoline-aminophenol ligands on a solid support. nih.govresearchgate.net These ligands were prepared through the reductive alkylation of immobilized chiral imidazolines with various salicylaldehydes. The resulting library of ligands was screened for its efficacy in a copper-catalyzed Henry reaction, a carbon-carbon bond-forming reaction. The results demonstrated that the stereochemistry of the aminophenol component was crucial in achieving high enantioselectivity.
| Ligand Component (Imidazoline) | Ligand Component (Amine) | Ligand Component (Phenol) | Product | Enantiomeric Excess (ee) |
| (S,S)-diphenylethylenediamine-derived | (S)-phenylethylamine | Dibromophenol | Adduct of nitromethane (B149229) and benzaldehyde | 95% |
Table 1: Performance of a Chiral Imidazoline-Aminophenol Ligand in a Copper-Catalyzed Henry Reaction nih.gov
Furthermore, planar-chiral [2.2]paracyclophane-derived oxazole-pyrimidine ligands have been synthesized from a chiral [2.2]paracyclophane-derived aminophenol. dicp.ac.cn These ligands were successfully employed in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, yielding chiral allylic alcohols with high yields and excellent enantioselectivity. dicp.ac.cn The rigid structure and significant steric hindrance of the [2.2]paracyclophane backbone, in conjunction with the chirality of the aminophenol precursor, create a highly effective chiral environment for catalysis. dicp.ac.cn
Role in Nanocomposite Fabrication
While direct applications of (S)-3-(1-Aminopropyl)phenol hydrochloride in nanocomposite fabrication are not extensively documented, the use of structurally similar aminophenol derivatives highlights the potential of this class of compounds in materials science. Poly(m-aminophenol) (PmAP), a polymer derived from the meta-isomer of aminophenol, has been utilized in the creation of nanocomposites with functionalized multi-walled carbon nanotubes (MWCNTs). researchgate.net
In these nanocomposites, the PmAP matrix is reinforced with carboxyl-functionalized MWCNTs (c-MWCNTs) through in-situ chemical oxidation polymerization. researchgate.net The resulting material exhibits enhanced properties, such as improved sensing capabilities for aliphatic alcohols. The interaction between the conjugated PmAP chains and the surface of the c-MWCNTs is crucial for the improved performance of the nanocomposite. The presence of amino and hydroxyl groups in the polymer facilitates interactions with the analyte molecules. researchgate.net
Application as Reagents in Specific Organic Reactions
Chiral aminophenol derivatives have found application as reagents and catalysts in a variety of enantioselective organic reactions. Their ability to induce chirality in the products of these reactions makes them valuable tools for asymmetric synthesis.
One such application is in the enantioselective allylation of aldoxime derivatives. researchgate.net In this reaction, a chiral aminophenol reagent is used in conjunction with a zinc hydroxide (B78521) catalyst to promote the asymmetric addition of an allylboronate to an aldoxime. The substituent pattern on the chiral aminophenol reagent was found to have a significant effect on the enantioselectivity of the reaction. researchgate.net
| Chiral Aminophenol Reagent Substituent | Product | Enantiomeric Excess (ee) |
| Unsubstituted | Homoallylic amine | 76% |
| Methyl-substituted | Homoallylic amine | 85% |
| Phenyl-substituted | Homoallylic amine | 92% |
Table 2: Effect of Chiral Aminophenol Reagent on Enantioselective Allylation researchgate.net
In another example, a heterobimetallic Cu-Sm-aminophenol sulfonamide complex was developed for the anti-selective asymmetric Henry reaction. acs.org This complex, prepared in a one-pot synthesis, effectively catalyzed the reaction between aldehydes and nitroalkanes to produce anti-β-nitro alcohols with high yields, diastereoselectivities, and enantioselectivities. acs.org The aminophenol sulfonamide component of the complex plays a key role in controlling the stereochemical outcome of the reaction.
Future Research Directions and Perspectives
Development of Novel Stereoselective Synthetic Pathways
The efficient synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. Future research could focus on developing novel stereoselective synthetic pathways to (S)-3-(1-Aminopropyl)phenol hydrochloride that offer improvements in terms of yield, enantiomeric excess, and environmental impact.
Current stereoselective methods often rely on chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. Future pathways could explore:
Asymmetric Hydrogenation: The development of novel chiral catalysts for the asymmetric hydrogenation of a suitable prochiral precursor could provide a more direct and atom-economical route to the desired (S)-enantiomer.
Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could offer highly selective and environmentally benign synthetic routes. Lipases, transaminases, or other engineered enzymes could be explored for the kinetic resolution of a racemic precursor or the asymmetric synthesis of a key intermediate.
Organocatalysis: The application of small organic molecules as catalysts for the asymmetric synthesis of the aminopropyl side chain is another promising area. Chiral Brønsted acids or bifunctional organocatalysts could be designed to control the stereochemistry of the carbon-nitrogen bond formation.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Hydrogenation | High atom economy, potential for high enantioselectivity. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
Advanced Spectroscopic Characterization Techniques for Stereochemical Purity
The determination of enantiomeric purity is critical for any application of a chiral compound. While standard techniques like chiral High-Performance Liquid Chromatography (HPLC) are widely used, future research could focus on the application of more advanced and rapid spectroscopic methods for the stereochemical purity analysis of this compound. nih.govnih.gov
These techniques could include:
Vibrational Circular Dichroism (VCD): VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): The use of novel chiral solvating agents can induce chemical shift differences between the enantiomers of this compound in the NMR spectrum, allowing for a direct and accurate determination of enantiomeric excess. researchgate.net
Mass Spectrometry (MS) based methods: Chiral recognition in the gas phase using mass spectrometry, potentially coupled with chiral selectors or through ion mobility spectrometry, could offer a rapid and sensitive method for enantiomeric analysis. researchgate.net
A summary of advanced spectroscopic techniques is provided in Table 2.
Table 2: Advanced Spectroscopic Techniques for Chiral Purity Analysis
| Technique | Principle | Advantages |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. | Provides absolute configuration, non-destructive. nih.gov |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Direct quantification of enantiomers, relatively fast. researchgate.net |
Computational Modeling of Reactivity and Interactions
Computational chemistry offers a powerful tool to understand and predict the behavior of molecules. Future research on this compound could leverage computational modeling to:
Predict Reactivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of the molecule and predict its reactivity in various chemical transformations. This can aid in the design of new synthetic routes and the optimization of reaction conditions.
Simulate Spectroscopic Properties: Computational methods can be used to simulate VCD and NMR spectra, which can aid in the interpretation of experimental data and the confirmation of the absolute configuration.
Model Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as chiral catalysts or biological receptors, is crucial for its application. Molecular docking and molecular dynamics simulations can provide insights into these interactions at the atomic level.
Exploration of New Synthetic Applications
While this compound may serve as a building block in various synthetic endeavors, future research could actively explore its application in novel areas. Given its structural motifs—a chiral amine and a phenol (B47542) group—it could be investigated as:
A Chiral Ligand in Asymmetric Catalysis: The amino and hydroxyl groups could coordinate to metal centers, making it a potential ligand for a variety of asymmetric transformations.
A Precursor for Novel Bioactive Molecules: The combination of the phenol and chiral aminopropyl moieties could be a starting point for the synthesis of new compounds with potential biological activity.
A Chiral Resolving Agent: The compound itself could be used to separate enantiomers of other racemic compounds through the formation of diastereomeric salts.
The exploration of these new applications would further enhance the value and utility of this compound in the field of synthetic chemistry.
Q & A
Q. What are the recommended synthetic routes for (S)-3-(1-Aminopropyl)phenol hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : A common approach involves reductive amination of 3-(1-oxopropyl)phenol using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Post-synthesis, enantiomeric purity is validated via chiral HPLC (e.g., Chiralpak IC column, 90:10 hexane/isopropanol mobile phase) or polarimetry. Hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous ethanol .
Q. How should researchers characterize the physicochemical properties of this compound, such as solubility and stability?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Hydrochloride salts typically enhance water solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Sensitivity to oxidizing agents requires storage under inert atmospheres .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm the aminopropyl linkage and stereochemistry.
- X-ray crystallography for absolute configuration verification (if crystals are obtainable).
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate target specificity via knockout models or competitive binding assays. Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm activity. Cross-reference with structurally similar compounds (e.g., (R)-enantiomer) to identify stereospecific effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of (S)-3-(1-Aminopropyl)phenol derivatives?
- Methodological Answer :
- Synthesize analogs with modifications to the aminopropyl chain (e.g., alkylation, cyclization) or phenol substituents.
- Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using dose-response assays.
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors (GPCRs) .
Q. How can computational modeling aid in predicting the metabolic pathways of this compound?
- Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite) to predict Phase I/II metabolism. Validate predictions with in vitro hepatocyte or microsomal assays. Key metabolic sites include the aminopropyl group (oxidative deamination) and phenol ring (glucuronidation) .
Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Absorption : Caco-2 cell monolayers to measure permeability.
- Distribution : Plasma protein binding assays (equilibrium dialysis) and tissue distribution studies in rodent models.
- Metabolism/Excretion : Radiolabeled compound tracking in urine/feces and metabolite profiling via LC-MS/MS .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yield or purity?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Optimize reaction parameters (temperature, catalyst loading) via DoE (Design of Experiments).
- Use inline PAT (Process Analytical Technology) tools (e.g., FTIR, Raman spectroscopy) for real-time monitoring.
- Apply rigorous purification protocols (e.g., recrystallization from ethanol/water) .
Q. What statistical methods are recommended for analyzing dose-response or toxicity data?
- Methodological Answer :
- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill-slope modeling.
- For toxicity studies, apply Kaplan-Meier survival analysis or Probit models for LD50 determination.
- Use multivariate analysis (e.g., PCA) to identify confounding variables in heterogeneous datasets .
Conflict Resolution & Best Practices
Q. How can discrepancies between computational predictions and experimental results be reconciled?
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Pre-treat cells with standardized serum-free media for 24 hours before assays.
- Include internal controls (e.g., reference inhibitors) in each experiment.
- Share raw data and analysis scripts via repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
